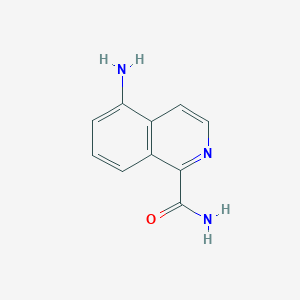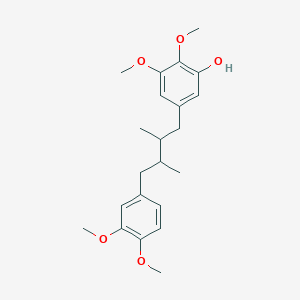
Schineolignin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Schineolignin B is a lignan compound that can be isolated from the fruit of Schisandra chinensis, a plant known for its medicinal properties. Schisandra chinensis has been traditionally used in various medicinal systems and is known for its antihepatitis, antitumor, and anti-HIV-1 activities .
Preparation Methods
Schineolignin B is typically isolated from the fruit of Schisandra chinensis through phytochemical investigation. The seeds of Schisandra chinensis are subjected to extraction processes using solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The compound is then purified and characterized using various spectroscopic methods, including HPLC-MS, GC-MS, CD, and NMR .
Chemical Reactions Analysis
Schineolignin B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohol derivatives .
Scientific Research Applications
Schineolignin B has a wide range of scientific research applications due to its diverse biological activities. In chemistry, it is studied for its unique structural properties and potential as a natural product for drug development. In biology and medicine, this compound is investigated for its antihepatitis, antitumor, and anti-HIV-1 activities . It has shown potential in inhibiting cancer cell migration, invasion, and multiplication, making it a promising candidate for cancer therapy . Additionally, this compound is used in studies related to inflammation, immunology, and infection .
Mechanism of Action
The mechanism of action of Schineolignin B involves its ability to modulate various molecular targets and pathways. It exerts its effects by triggering apoptosis, arresting the cell cycle, inducing oxidative stress, modulating autophagy, and disrupting essential signaling pathways such as MAPK, PI3K/Akt, and NF-κB . These actions contribute to its anticancer, anti-inflammatory, and antiviral properties.
Comparison with Similar Compounds
Schineolignin B is part of a larger group of lignans and neolignans, which are natural products derived from the oxidative coupling of two C6–C3 units. Similar compounds include Phyllostadimer A, Dihydroguaiaretic acid, Lariciresinol dimethyl ether, and Secoisolariciresinol . Compared to these compounds, this compound is unique due to its specific structural features and potent biological activities. For instance, while Dihydroguaiaretic acid is known for its antioxidant properties, this compound exhibits a broader range of activities, including antihepatitis and anti-HIV-1 effects .
Properties
IUPAC Name |
5-[4-(3,4-dimethoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O5/c1-14(9-16-7-8-19(24-3)20(12-16)25-4)15(2)10-17-11-18(23)22(27-6)21(13-17)26-5/h7-8,11-15,23H,9-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXTZJSELNILSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)C(C)CC2=CC(=C(C(=C2)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-[(1-Acetylpyrrolidine-2-carbonyl)amino]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B12105229.png)
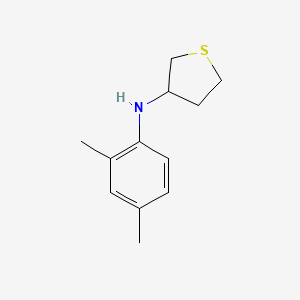

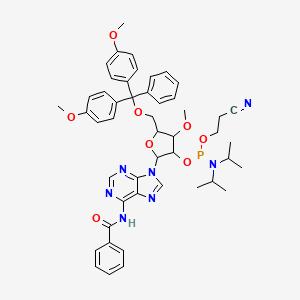
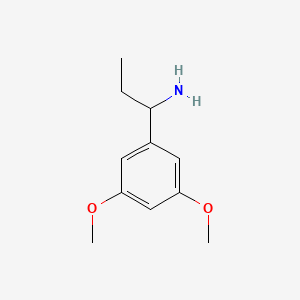


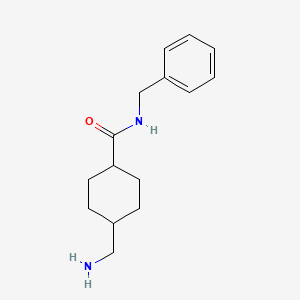
![(3-Hexanoyloxy-16-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) hexanoate](/img/structure/B12105274.png)

![5-[(Acetyloxy)methyl]-3a,6,7,7a-tetrahydro-2-methyl-(3aR,5R,6S,7R,7aR)-5H-Pyrano[3,2-d]thiazole-6,7-diol Diacetate (Ester)](/img/structure/B12105292.png)
![2-Aziridinecarboxylic acid,1-[(4-methylphenyl)sulfonyl]-2-(trifluoromethyl)-, ethyl ester, (2S)-](/img/structure/B12105294.png)

